![molecular formula C9H8N2O B141985 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 143982-39-2](/img/structure/B141985.png)

8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

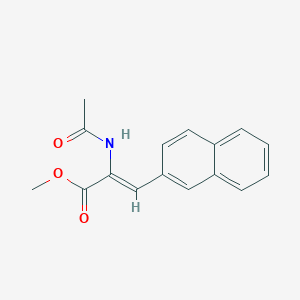

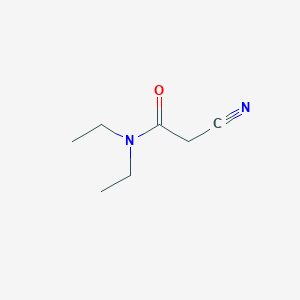

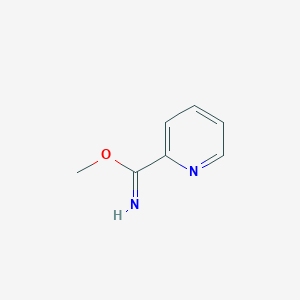

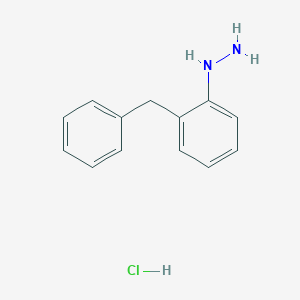

“8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde” is a chemical compound with the molecular formula C9H8N2O . It is a type of imidazo[1,2-a]pyridine, which are considered as privileged structures due to their occurrence in many natural products .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde”, has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Molecular Structure Analysis

The molecular structure of “8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde” is characterized by the presence of an imidazo[1,2-a]pyridine core, which is a fused ring system containing two nitrogen atoms . The molecule also contains a methyl group attached to one of the nitrogen atoms and a carbaldehyde group attached to the pyridine ring .

Chemical Reactions Analysis

The chemical reactions involving “8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde” are strongly dependent on the substituents of both reactants, independent of the catalyst used . The reaction output can be influenced by various factors such as the type of catalyst, reaction conditions, and the nature of the substituents .

Aplicaciones Científicas De Investigación

Optoelectronic Devices

This compound is utilized in the development of optoelectronic devices due to its luminescent properties. These devices include light-emitting diodes (LEDs), photodetectors, and solar cells that require materials capable of efficient light absorption and emission .

Sensors

The luminescent features of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde make it suitable for use in sensor technology . It can be applied in the detection of ions, molecules, or environmental changes by emitting light under specific conditions .

Anti-Cancer Drugs

Research has indicated potential for this compound in the pharmaceutical field, particularly as a component of anti-cancer drugs . Its structure allows for interaction with cancerous cells, possibly leading to innovative treatments .

Confocal Microscopy and Imaging

As an emitter for confocal microscopy and imaging, this compound helps in enhancing image contrast and resolution in biological samples, which is crucial for medical diagnostics and research .

Covalent Inhibitors

In medicinal chemistry, there’s an exploration of imidazo[1,2-a]pyridine derivatives as covalent inhibitors for various targets. This includes the development of novel inhibitors that can covalently bind to enzymes or receptors involved in disease processes .

Organic Synthesis

The compound serves as a valuable heterocyclic scaffold in organic synthesis . It’s used to construct complex molecules that have applications across different fields of chemistry and pharmacology .

Antimicrobial Agents

There is ongoing research into the antimicrobial properties of imidazo[1,2-a]pyridine derivatives. This includes studying their effectiveness against various pathogens and their potential use as antimicrobial agents .

Drug Discovery

The structural versatility of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde makes it a candidate for drug discovery efforts. Its ability to be modified and interact with biological targets is valuable for creating new therapeutic agents .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde are KRAS G12C and Mtb H37Rv . KRAS G12C is a specific mutation in the KRAS gene, which is often found in various types of cancers . Mtb H37Rv is a strain of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .

Mode of Action

8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde interacts with its targets through a covalent bond . This compound is part of a class of drugs known as targeted covalent inhibitors (TCIs), which work by forming a covalent bond with a specific target, thereby inhibiting its function .

Biochemical Pathways

It is known that this compound can inhibit the function of kras g12c, potentially disrupting the signaling pathways that this protein is involved in . Similarly, it may interfere with the biochemical pathways of Mtb H37Rv, thereby inhibiting the growth and proliferation of the bacteria .

Result of Action

The molecular and cellular effects of 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde’s action are largely dependent on its targets. In the case of KRAS G12C, inhibition of this protein could potentially lead to the suppression of tumor growth . For Mtb H37Rv, the compound could potentially lead to a reduction in bacterial load .

Propiedades

IUPAC Name |

8-methylimidazo[1,2-a]pyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7-3-2-4-11-5-8(6-12)10-9(7)11/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQFHQQPWQVWSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454938 |

Source

|

| Record name | 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde | |

CAS RN |

143982-39-2 |

Source

|

| Record name | 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

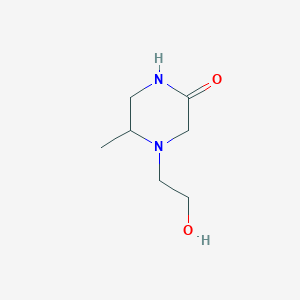

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B141936.png)